molecular formula C10H9FO B1440618 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde CAS No. 372183-93-2

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B1440618
CAS No.: 372183-93-2
M. Wt: 164.18 g/mol
InChI Key: AYYCJDWIXBZFRT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is characterized by the presence of a cyclopropane ring substituted with a 4-fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as a 4-fluorophenyl-substituted alkene, followed by oxidation to introduce the aldehyde group. One common method involves the reaction of 4-fluorostyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reagents may be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, Jones reagent, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

    Reduction: 2-(4-fluorophenyl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:

  • 2-(4-chlorophenyl)cyclopropane-1-carbaldehyde
  • 2-(4-bromophenyl)cyclopropane-1-carbaldehyde
  • 2-(4-methylphenyl)cyclopropane-1-carbaldehyde

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These features can enhance its performance in specific applications, such as drug development and material science .

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCJDWIXBZFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Instead of styrene, 4-fluorostyrene (10.0 g) was used and treated by the same techniques as in Reference Example 23-1(1) and (2) as well as Reference Example 19-1 to give the titled compound as a colorless oil (4.48 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
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2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
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2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
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2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
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2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
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2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

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